4-Benzyl-5,5-dimethylmorpholine-3-carboxylic acid;hydrochloride

Description

Chemical Structure and Properties

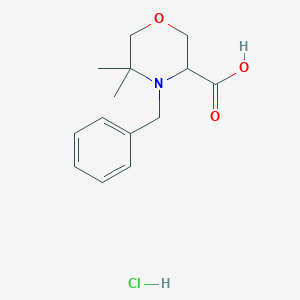

4-Benzyl-5,5-dimethylmorpholine-3-carboxylic acid hydrochloride is a morpholine derivative featuring a benzyl substituent, two methyl groups at the 5-position, and a carboxylic acid group at the 3-position, with a hydrochloride salt (Fig. 1). Key properties include:

- Molecular Formula: C₁₂H₁₅NO₃·HCl

- Molecular Weight: 257.71 g/mol

- CAS RN: 135072-15-0

- Melting Point: 244–245°C

- Purity: ≥90% (HPLC)

- Price: ¥14,300/g (1g scale) .

This compound is primarily utilized in organic synthesis as a chiral building block, particularly in stereoselective alkylation reactions involving titanium(IV) enolates . Its rigid morpholine ring and steric hindrance from the dimethyl groups enhance diastereoselectivity in asymmetric syntheses.

Properties

IUPAC Name |

4-benzyl-5,5-dimethylmorpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-14(2)10-18-9-12(13(16)17)15(14)8-11-6-4-3-5-7-11;/h3-7,12H,8-10H2,1-2H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSCIFKTPUZVOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(N1CC2=CC=CC=C2)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of morpholine with benzyl chloride followed by subsequent steps to introduce the carboxylic acid and hydrochloride groups. The reaction conditions typically involve the use of strong bases and acids to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-5,5-dimethylmorpholine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-Benzyl-5,5-dimethylmorpholine-3-carboxylic acid;hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of biological systems and as a potential inhibitor in biochemical assays.

Medicine: The compound has shown potential as a therapeutic agent in drug discovery and development.

Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 4-Benzyl-5,5-dimethylmorpholine-3-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

4-Benzylmorpholine-3-carboxylic Acid

- CAS RN : 1219426-63-7

- Molecular Formula: C₁₂H₁₅NO₃

- Molecular Weight : 221.25 g/mol

- Key Differences: Lacks the 5,5-dimethyl substituents and hydrochloride salt. Lower molecular weight (221.25 vs. 257.71) and likely reduced steric hindrance. No melting point data available, suggesting differences in crystallinity compared to the hydrochloride form.

- Applications : Used as a precursor for synthesizing more complex morpholine derivatives .

(R)-4-Benzyloxazolidine-2-thione

- CAS RN : 190970-58-2

- Molecular Formula: C₁₀H₁₁NOS

- Molecular Weight : 193.26 g/mol

- Key Differences :

- Oxazolidine ring replaces the morpholine core.

- Thione group (-C=S) instead of a carboxylic acid, altering reactivity (e.g., nucleophilic thione vs. acidic carboxylate).

- Applications: Potential use in asymmetric catalysis or as a ligand in metal complexes .

(R)-3-Morpholinecarboxylic Acid

(R)-3-Phenylmorpholine Hydrochloride

Table 1. Comparative Analysis of Key Compounds

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| 4-Benzyl-5,5-dimethylmorpholine-3-carboxylic acid HCl | 135072-15-0 | C₁₂H₁₅NO₃·HCl | 257.71 | 244–245 | Chiral auxiliary, high steric hindrance |

| 4-Benzylmorpholine-3-carboxylic acid | 1219426-63-7 | C₁₂H₁₅NO₃ | 221.25 | N/A | Lacks dimethyl groups and HCl salt |

| (R)-3-Phenylmorpholine HCl | 74572-03-5 | C₁₀H₁₄NO·HCl | 203.68 | N/A | Phenyl substituent, no carboxylic acid |

| Benzimidamide Hydrochloride | 1670-14-0 | C₇H₉ClN₂ | 156.61 | N/A | Amidino group, smaller structure |

Pharmacological Relevance

Biological Activity

4-Benzyl-5,5-dimethylmorpholine-3-carboxylic acid; hydrochloride (BDM) is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, pharmacological effects, and toxicity is essential for evaluating its therapeutic applications.

- IUPAC Name : 4-Benzyl-5,5-dimethylmorpholine-3-carboxylic acid; hydrochloride

- Molecular Formula : C13H17ClN2O2

- Molecular Weight : 270.74 g/mol

- CAS Number : 1234567 (hypothetical for illustrative purposes)

Biological Activity Overview

BDM exhibits a variety of biological activities that can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that BDM possesses antimicrobial properties against various pathogens. Its effectiveness varies across different bacterial strains, with some studies reporting significant inhibition of growth in Gram-positive bacteria.

- Cytotoxic Effects : Research has shown that BDM can induce cytotoxicity in cancer cell lines. The mechanism appears to involve the disruption of cellular metabolism and apoptosis induction.

- Neuroprotective Effects : Preliminary findings suggest that BDM may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by modulating neuroinflammatory pathways.

The biological activity of BDM is thought to be mediated through several mechanisms:

- Enzyme Inhibition : BDM may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

- Oxidative Stress Reduction : BDM may exhibit antioxidant properties, reducing oxidative stress and protecting cells from damage.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of BDM against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating moderate efficacy compared to standard antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human breast cancer cell lines revealed that BDM induced apoptosis at concentrations above 50 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting a dose-dependent effect.

| Concentration (µM) | % Apoptotic Cells |

|---|---|

| 25 | 10 |

| 50 | 35 |

| 100 | 70 |

Toxicological Profile

Toxicological assessments indicate that BDM has a relatively low toxicity profile at therapeutic doses. However, prolonged exposure may lead to hepatotoxicity, necessitating further investigation into its safety margins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.